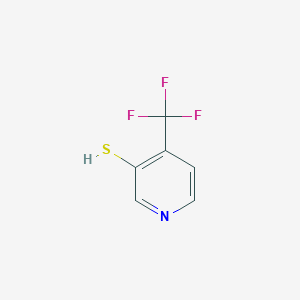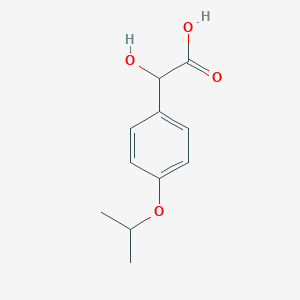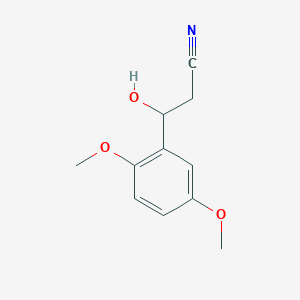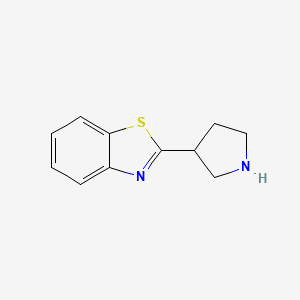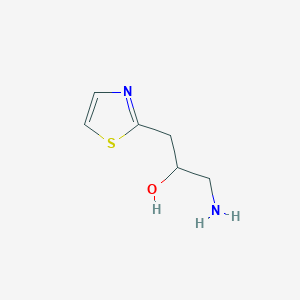![molecular formula C8H10O2S2 B13603420 [4-(Methanesulfonyl)phenyl]methanethiol CAS No. 93629-02-8](/img/structure/B13603420.png)
[4-(Methanesulfonyl)phenyl]methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methanesulfonylphenyl)methanethiol is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanethiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonylphenyl)methanethiol typically involves the introduction of a methanesulfonyl group to a phenyl ring, followed by the attachment of a methanethiol group. One common method involves the reaction of 4-bromomethylbenzenesulfonyl chloride with sodium methanethiolate under controlled conditions. The reaction proceeds as follows:
Step 1: 4-bromomethylbenzenesulfonyl chloride is reacted with sodium methanethiolate in anhydrous conditions.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using column chromatography to obtain (4-Methanesulfonylphenyl)methanethiol.
Industrial Production Methods
In an industrial setting, the production of (4-Methanesulfonylphenyl)methanethiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(4-Methanesulfonylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonyl group.
Substitution: Nucleophiles such as sodium methanethiolate can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(4-Methanesulfonylphenyl)methanethiol has several scientific research applications, including:
Biology: It can be employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methanesulfonylphenyl)methanethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The sulfonyl group also contributes to its chemical stability and reactivity.
類似化合物との比較
Similar Compounds
Methanethiol: A simpler thiol compound with a similar reactive thiol group.
Ethanethiol: Another thiol compound with a slightly different structure.
4-Methanesulfonylphenylboronic acid: Contains a methanesulfonyl group attached to a phenyl ring, similar to (4-Methanesulfonylphenyl)methanethiol.
Uniqueness
(4-Methanesulfonylphenyl)methanethiol is unique due to the combination of a methanesulfonyl group and a thiol group on the same molecule, providing distinct reactivity and applications compared to other thiol or sulfonyl compounds.
特性
CAS番号 |
93629-02-8 |
|---|---|
分子式 |
C8H10O2S2 |
分子量 |
202.3 g/mol |
IUPAC名 |
(4-methylsulfonylphenyl)methanethiol |
InChI |
InChI=1S/C8H10O2S2/c1-12(9,10)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3 |
InChIキー |
TXLFZPBGAHXCEI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



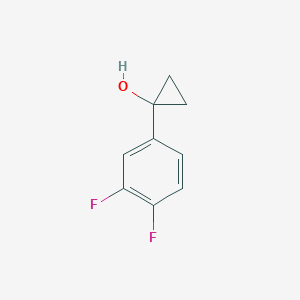
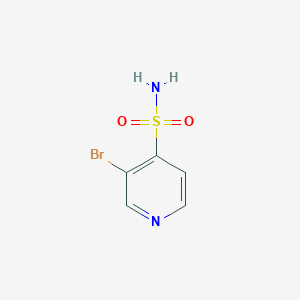
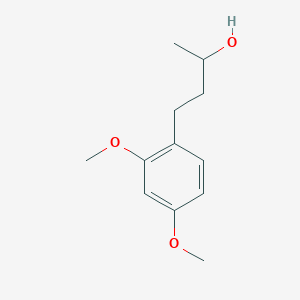

![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
